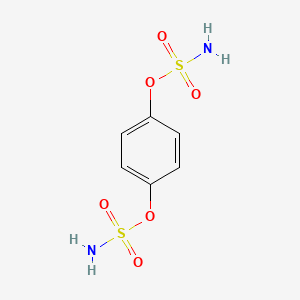

![molecular formula C94H122Cl3N17O23S3 B10839006 4-[2-[6-[[(2S)-6-amino-1-hydroxy-1-iminohexan-2-yl]-[(3S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2R)-1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839006.png)

4-[2-[6-[[(2S)-6-amino-1-hydroxy-1-iminohexan-2-yl]-[(3S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2R)-1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[Lys8(Alexa 488)]PVA is a fluorescently labeled peptide used extensively in biological and chemical research. The Alexa Fluor 488 dye is known for its bright green fluorescence, high photostability, and pH insensitivity, making it ideal for various imaging and detection applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [Lys8(Alexa 488)]PVA involves the conjugation of the Alexa Fluor 488 dye to a lysine residue in the peptide. The dye is typically activated as a succinimidyl ester, which reacts with the primary amine group of lysine to form a stable amide bond. The reaction is carried out in an aqueous buffer, usually at a pH of 7.2 to 8.5, to ensure optimal reactivity and stability .

Industrial Production Methods

Industrial production of [Lys8(Alexa 488)]PVA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized and stored under desiccated conditions to maintain its stability and fluorescence properties .

Análisis De Reacciones Químicas

Types of Reactions

[Lys8(Alexa 488)]PVA primarily undergoes substitution reactions, where the Alexa Fluor 488 dye is conjugated to the peptide. It can also participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of azide or alkyne functional groups .

Common Reagents and Conditions

Substitution Reactions: Succinimidyl ester of Alexa Fluor 488, aqueous buffer (pH 7.2-8.5).

Click Chemistry: Copper(I) catalyst, alkyne or azide functional groups, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major product of these reactions is the fluorescently labeled peptide, [Lys8(Alexa 488)]PVA, which retains the fluorescence properties of the Alexa Fluor 488 dye .

Aplicaciones Científicas De Investigación

[Lys8(Alexa 488)]PVA is widely used in various scientific research fields:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Industry: Applied in the development of biosensors and diagnostic kits for environmental and clinical testing.

Mecanismo De Acción

The mechanism of action of [Lys8(Alexa 488)]PVA involves the excitation of the Alexa Fluor 488 dye at 488 nm, followed by the emission of green fluorescence at 519 nm. This fluorescence can be detected and quantified using various imaging and detection systems. The peptide component of the compound can target specific molecular structures, allowing for precise localization and visualization of biological processes .

Comparación Con Compuestos Similares

Similar Compounds

Alexa Fluor 532: Another fluorescent dye with different excitation and emission properties.

Cy5: A red-fluorescent dye used in similar applications but with different spectral properties.

Uniqueness

[Lys8(Alexa 488)]PVA is unique due to its combination of the highly photostable Alexa Fluor 488 dye and the specific targeting capabilities of the peptide. This makes it particularly useful for applications requiring high sensitivity and specificity .

Propiedades

Fórmula molecular |

C94H122Cl3N17O23S3 |

|---|---|

Peso molecular |

2060.6 g/mol |

Nombre IUPAC |

4-[2-[6-[[(2S)-6-amino-1-hydroxy-1-iminohexan-2-yl]-[(3S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-1,5-dihydroxy-2-[[(2S)-1-hydroxy-2-[[(2R)-1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid |

InChI |

InChI=1S/C94H122Cl3N17O23S3/c1-48-44-93(3,4)110-77-56(48)41-58-71(59-42-57-49(2)45-94(5,6)111-78(57)83(140(134,135)136)80(59)137-79(58)82(77)139(131,132)133)72-73(91(129)130)74(95)76(97)81(75(72)96)138-47-68(119)104-36-15-9-12-21-70(121)114(64(84(101)122)20-13-14-35-98)89(127)53-34-38-113(46-53)90(128)61(19-16-37-105-92(102)103)107-87(125)63(43-67(100)118)108-85(123)60(31-32-66(99)117)106-86(124)62(39-51-17-10-8-11-18-51)109-88(126)65(40-52-24-29-55(116)30-25-52)112(7)69(120)33-26-50-22-27-54(115)28-23-50/h8,10-11,17-18,22-25,27-30,41,48-49,53,57,60-65,80,83,110,115-116H,9,12-16,19-21,26,31-40,42-47,98H2,1-7H3,(H2,99,117)(H2,100,118)(H2,101,122)(H,104,119)(H,106,124)(H,107,125)(H,108,123)(H,109,126)(H,129,130)(H4,102,103,105)(H,131,132,133)(H,134,135,136)/t48?,49?,53-,57?,60-,61-,62-,63-,64-,65+,80?,83?/m0/s1 |

Clave InChI |

SVLGRIWNJNOFJU-CRAMPYNJSA-N |

SMILES isomérico |

CC1CC(N=C2C1CC3=C(C4=C(C(=C5C(=C4)C(CC(N5)(C)C)C)S(=O)(=O)O)OC3C2S(=O)(=O)O)C6=C(C(=C(C(=C6Cl)SCC(=NCCCCCC(=O)N([C@@H](CCCCN)C(=N)O)C(=O)[C@H]7CCN(C7)C(=O)[C@H](CCCNC(=N)N)N=C([C@H](CC(=N)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC8=CC=CC=C8)N=C([C@@H](CC9=CC=C(C=C9)O)N(C)C(=O)CCC1=CC=C(C=C1)O)O)O)O)O)O)Cl)Cl)C(=O)O)(C)C |

SMILES canónico |

CC1CC(N=C2C1CC3=C(C4=C(C(=C5C(=C4)C(CC(N5)(C)C)C)S(=O)(=O)O)OC3C2S(=O)(=O)O)C6=C(C(=C(C(=C6Cl)SCC(=NCCCCCC(=O)N(C(CCCCN)C(=N)O)C(=O)C7CCN(C7)C(=O)C(CCCNC(=N)N)N=C(C(CC(=N)O)N=C(C(CCC(=N)O)N=C(C(CC8=CC=CC=C8)N=C(C(CC9=CC=C(C=C9)O)N(C)C(=O)CCC1=CC=C(C=C1)O)O)O)O)O)O)Cl)Cl)C(=O)O)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4Aph(CO-(C2H4O)3-C2H4-NH-CO-NH-OCH3)5]degarelix](/img/structure/B10838923.png)

![[6,3''']Biflavone](/img/structure/B10838928.png)

![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)

![[2-Phenylacetophenone]thiosemicarbazone](/img/structure/B10838934.png)

![[Cyclopentyl-(2-nitro-benzoyl)-amino]-acetic acid](/img/structure/B10838937.png)

![[D-Dab(CO-NH-OH)3]degarelix](/img/structure/B10838955.png)

![[D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838961.png)

![[D-Gln3,D-Ncy(isopropyl)7]acyline](/img/structure/B10838962.png)

![[D-Dap(CO-NH-OH)3]degarelix](/img/structure/B10838967.png)

![[Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10838974.png)

![(1R)-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838977.png)

![[D-Gln3,Ncy(SO2,isopropyl)7]acyline](/img/structure/B10838983.png)

![[Gly8,Glu22]GLP-1(7,37)-NH2](/img/structure/B10838986.png)